[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-8-7-4-3-6-1-2-9(4)5/h1-3H,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGWVBPVZYVPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53975-75-0 | |
| Record name | 2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies For 1 2 Triazolo 4,3 a Pyrazin 3 2h One and Analogs
Foundational Synthetic Methodologies
Traditional synthetic approaches to the researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazin-3(2H)-one core and its analogs primarily rely on cyclization and condensation reactions. These methods have been instrumental in the initial exploration of the chemical space around this scaffold.
Pyrido-Fused Pyrazine (B50134) Cyclization Routes
While direct pyrido-fused pyrazine cyclization routes specifically leading to the researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazin-3(2H)-one are not extensively detailed in readily available literature, analogous cyclization strategies for related fused heterocyclic systems provide a conceptual framework. The construction of such fused systems often involves the pre-functionalization of a pyridine (B92270) or pyrazine ring followed by an intramolecular or intermolecular cyclization to form the triazole ring.
Condensation and Annulation Approaches
A prevalent and foundational method for the synthesis of the researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazine scaffold involves the condensation of a hydrazinopyrazine intermediate with a suitable one-carbon carbonyl equivalent, followed by cyclization. A common starting material for this approach is 2,3-dichloropyrazine (B116531). nih.gov
A typical synthetic sequence involves the nucleophilic substitution of one of the chlorine atoms in 2,3-dichloropyrazine with hydrazine (B178648) hydrate (B1144303) to form a hydrazinopyrazine derivative. nih.gov This intermediate is then cyclized with a reagent such as triethoxymethane to construct the triazole ring, yielding the core researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazine structure. nih.gov Further modifications can then be made to this core structure. For instance, the remaining chlorine atom can be substituted with various nucleophiles to introduce diversity. researchgate.net
Another approach involves the reaction of a 2-thioxopyrimidin-4(3H)-one derivative with hydrazonoyl halides, which proceeds via a cyclocondensation reaction to afford researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrimidin-5-ones. researchgate.net While this yields a pyrimidinone rather than a pyrazinone, the underlying principle of condensation and cyclization to form the fused triazole ring is analogous.
The following table summarizes a representative foundational synthesis of a researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazine derivative:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |
| 1 | 2,3-Dichloropyrazine | Hydrazine hydrate, Ethanol, 85°C | 2-Chloro-3-hydrazinopyrazine | nih.gov |
| 2 | 2-Chloro-3-hydrazinopyrazine | Triethoxymethane, 80°C | 8-Chloro- researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazine | nih.gov |
Advanced Synthetic Transformations
To overcome the limitations of traditional methods and to access a wider range of structurally diverse analogs in a more efficient and environmentally friendly manner, advanced synthetic transformations have been explored. These include catalytic methods, multi-component reactions, and green chemistry approaches.
Catalytic Methods in Scaffold Construction
The use of transition metal catalysis has become a powerful tool in the synthesis of heterocyclic compounds. While specific applications of catalytic methods for the direct construction of the researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazin-3(2H)-one scaffold are not widely reported, related systems have been successfully synthesized using such approaches.
For example, an efficient synthesis of researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine. organic-chemistry.org This reaction occurs with high chemoselectivity at the terminal nitrogen atom of the hydrazide. The subsequent dehydration, often facilitated by microwave irradiation, leads to the formation of the fused triazole ring. organic-chemistry.org This methodology suggests the potential for similar palladium- or other transition metal-catalyzed cross-coupling reactions to be developed for the synthesis of the pyrazine-based scaffold.
Multi-Component Reactions for Diversification
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and molecular diversity. The development of MCRs for the synthesis of researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazin-3(2H)-one and its analogs is an area of growing interest.
While specific MCRs for this exact scaffold are not prominently featured in the literature, the general principles of MCRs are applicable. For instance, a one-pot synthesis of substituted researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyridines has been developed from the reaction of 2-hydrazinopyridine (B147025) and various substituted aromatic aldehydes. This atom-economic and functional group tolerant method provides a facile route to these biologically important molecules.
Sustainable and Green Chemistry Syntheses
In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes to important heterocyclic scaffolds. rsc.org This includes the use of environmentally benign solvents, catalysts, and energy sources.
Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. The synthesis of various heterocyclic compounds, including researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyridine derivatives, has been successfully achieved under microwave irradiation. organic-chemistry.org For example, the dehydration step in the palladium-catalyzed synthesis of researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyridines is effectively carried out using microwave heating. organic-chemistry.org
Furthermore, the development of solvent-free reaction conditions is a key aspect of green chemistry. While specific solvent-free methods for the synthesis of researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazin-3(2H)-one are yet to be widely reported, this remains an active area of research in the broader field of heterocyclic chemistry. The use of recyclable catalysts and the development of synthetic routes that minimize waste are also important considerations in the sustainable production of these compounds. rsc.org
Regiochemical and Stereochemical Control in Synthesis
The synthesis of substituted organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazin-3(2H)-one and its analogs often presents challenges in controlling regiochemistry and stereochemistry, particularly when dealing with unsymmetrically substituted pyrazine precursors or when introducing chiral centers.
Regiochemical Control:
A prevalent synthetic route commences with a substituted 2-chloropyrazine, which undergoes nucleophilic substitution with hydrazine to form a hydrazinopyrazine intermediate. Subsequent cyclization with a carbonyl-containing reagent, such as triphosgene (B27547) or a chloroformate, yields the desired triazolopyrazinone. The regioselectivity of this process is crucial when the pyrazine ring bears substituents.
For instance, in the synthesis of analogs starting from a dissymmetrically substituted 2,3-dichloropyrazine, the initial nucleophilic attack by hydrazine can potentially occur at either of the two chloro-substituted carbons. The regiochemical outcome of this step is governed by the electronic and steric nature of the substituents on the pyrazine ring. Electron-withdrawing groups can activate the adjacent carbon for nucleophilic attack, thus directing the regioselectivity.
A notable example of regioselective synthesis is the preparation of pyrrolo[1,2-a] organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[5,1-c]pyrazine, a related fused N-heterocycle. researchgate.net This synthesis is achieved through a base-promoted reaction of a pyrrole-2-carbonitrile (B156044) derivative with an acyl hydrazide, involving domino double ring closures. researchgate.net This method demonstrates a high degree of regioselectivity in the formation of the pyrazine and 1,2,4-triazole (B32235) ring systems. researchgate.net
Stereochemical Control:
The introduction of stereocenters into the organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazin-3(2H)-one scaffold is often achieved by using chiral building blocks. A common strategy involves the use of enantiomerically pure amino acids. For example, Boc-protected L-phenylalanine and L-tryptophan have been utilized in the synthesis of chiral analogs. researchgate.net The stereochemical integrity of the amino acid is typically maintained throughout the reaction sequence, leading to the formation of the desired stereoisomer.
One reported synthesis involves the amide condensation of a scaffold with Boc-protected amino acids, which proceeds with retention of the original stereochemistry of the amino acid. researchgate.net The use of chiral auxiliaries or catalysts to induce stereoselectivity in the formation of new chiral centers on the heterocyclic core represents a more advanced, though less commonly reported, approach for this specific scaffold. In the synthesis of human renin inhibitors, complex chiral side chains derived from statine (B554654) and other amino acid analogs have been incorporated, highlighting the importance of stereochemical control in defining the biological activity of these molecules. nih.gov
Comparative Analysis of Synthetic Efficiencies and Selectivities
The efficiency and selectivity of synthetic routes to organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazin-3(2H)-one and its analogs are critical for their practical application, especially in drug discovery and development where scalability and purity are paramount. Different synthetic strategies offer varying degrees of efficiency and selectivity.
An alternative approach involves the oxidative cyclization of 2-pyridylhydrazones. This method has been shown to be efficient for the synthesis of the related organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine system and can be adapted for pyrazine analogs. The use of mild oxidizing agents can lead to high yields and good purity of the final products.
The following interactive table provides a summary of different synthetic approaches and their reported efficiencies for analogs of organic-chemistry.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazin-3(2H)-one.
| Starting Material | Key Reaction Steps | Cyclizing/Oxidizing Agent | Reported Yields | Selectivity | Reference |
| 2,3-Dichloropyrazine | 1. Hydrazinolysis2. Cyclization | Triethoxymethane | Good | Regioselectivity dependent on pyrazine substitution | nih.gov |
| Ethyl trifluoroacetate | 1. Hydrazide formation2. Reaction with chloroacetyl chloride3. Cyclization | POCl₃ | Moderate to Good | High for the trifluoromethyl analog | researchgate.net |
| 2-Hydrazinopyridine | Oxidative Cyclization | N-Bromosuccinimide | Good to Excellent | High | Not specific to pyrazine, but applicable |
It is important to note that the "good" and "moderate" yield descriptions are based on the qualitative information from the search results and the specific percentages can vary significantly depending on the specific substrates and reaction conditions used in each study.
Chemical Reactivity and Mechanistic Studies Of 1 2 Triazolo 4,3 a Pyrazin 3 2h One
Electrophilic and Nucleophilic Reactions of the Core Scaffold
The reactivity of the triazolopyrazine nucleus is characterized by its susceptibility to nucleophilic attack, particularly when activated by a leaving group. Electrophilic substitution, in contrast, is less common and often requires specific activating substituents.
Research has extensively focused on the nucleophilic substitution reactions of halogenated nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives. A notable and synthetically crucial observation is the pronounced regioselectivity of these reactions. In studies involving 5-chloro-3-(4-chlorophenyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyrazine, reaction with various primary amines does not result in the expected ipso-substitution at the C-5 position. Instead, the reaction proceeds exclusively via a tele-substitution pathway, yielding 8-substituted amino derivatives. nih.gov This phenomenon has been observed with a range of primary amines, proceeding readily at room temperature to give the desired products in respectable yields. nih.gov
The generally accepted mechanism for ipso-substitution involves the initial attack of the nucleophile at the carbon atom bearing the halogen. acs.org However, for the observed tele-substitution on this scaffold, a different mechanism is proposed where the nucleophile initially attacks the C-8 position, followed by a rearrangement and elimination of the leaving group from the C-5 position. researchgate.net
The following table summarizes the results of the amination of 5-chloro-3-(4-chlorophenyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyrazine with various primary amines, all resulting in exclusive 8-position (tele) substitution. nih.gov
| Amine Nucleophile | Product Yield (%) | Antimalarial Activity (IC50, µM) vs. P. falciparum 3D7 | Cytotoxicity (IC50, µM) vs. HEK293 |
|---|---|---|---|
| 2-phenylethan-1-amine | 78 | >80 | >80 |
| 2-(4-chlorophenyl)ethan-1-amine | 87 | >80 | >80 |
| 2-(pyridin-2-yl)ethan-1-amine | 78 | >80 | >80 |
| 2-(thiophen-2-yl)ethan-1-amine | 58 | >80 | >80 |
| propan-2-amine | 31 | >80 | >80 |
| 2-methylpropan-2-amine | 18 | 23.30 | >80 |
| 2-methoxyethan-1-amine | 63 | >80 | >80 |
| (2,2-dimethyl-1,3-dioxolan-4-yl)methanamine | 52 | >80 | >80 |
While data on electrophilic substitution on the nih.govnih.govnih.govtriazolo[4,3-a]pyrazin-3(2H)-one core is limited, studies on the related pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine system show that reactions with electrophiles such as bromine, iodine, and nitrating agents lead to substitution on the pyrazole (B372694) ring portion of the scaffold. nih.gov This suggests that the pyrazine (B50134) part of the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine nucleus is relatively electron-deficient and less reactive towards electrophiles.
Transformations Involving the Pyrazinone Moiety
The pyrazinone moiety contains a cyclic amide (lactam) functional group, which presents unique sites for chemical transformation. The key reactive sites are the N-H proton of the triazole ring and the C=O carbonyl group.
Structural investigations on series such as 8-amino-2-phenyl-6-aryl-1,2,4-triazolo[4,3-a]pyrazin-3-one have been performed, though these studies focused on modifying substituents on the pyrazine ring rather than direct transformations of the pyrazinone group itself. nih.gov Based on the general reactivity of lactams, several transformations can be predicted. The nitrogen atom, after deprotonation, can undergo alkylation or acylation reactions. The carbonyl group is susceptible to reduction. For instance, powerful reducing agents like lithium aluminum hydride (LiAlH4) have been used to reduce amide functionalities in related heterocyclic systems such as oxazolo[3,4-a]pyrazines. unipd.it Such a reaction would transform the pyrazinone into a corresponding triazolopyrazine amine.
Ring System Modifications and Re-arrangements
The fused heterocyclic structure of the triazolopyrazine nucleus can undergo significant modifications and rearrangements under certain reaction conditions. These transformations can lead to novel heterocyclic systems.
A notable example was observed during nucleophilic substitution reactions on the 5-chloro- nih.govnih.govnih.govtriazolo[4,3-a]pyrazine scaffold. acs.org In addition to the primary tele-substituted product, a minor by-product was isolated and identified by single-crystal X-ray diffraction. This by-product was found to possess a 5-(1H-imidazol-2-yl)-1H-1,2,4-triazole core. acs.org The formation of this rearranged product is proposed to occur via an initial nucleophilic attack at the C-8 position, followed by a pyrazine ring-opening, rearrangement, and subsequent recyclization to form the imidazole (B134444) ring. acs.org
Furthermore, studies on related fused triazolo-tetrazine systems have demonstrated the potential for ring expansion reactions. For example, nih.govnih.govnih.govtriazolo[4,3-b] nih.govnih.govnih.govmdpi.comtetrazines react with certain C-nucleophiles, leading to an expansion of the tetrazine ring to form nih.govnih.govnih.govtriazolo[4,3-b] nih.govnih.govnih.govresearchgate.nettetrazepine derivatives. researchgate.net This highlights the latent reactivity of such fused systems to undergo complex skeletal transformations.
Oxidation-Reduction Chemistry of the Triazolo[4,3-a]pyrazine Nucleus
The oxidation and reduction of the triazolo[4,3-a]pyrazine nucleus can lead to the introduction of new functional groups or modification of the ring's oxidation state. The presence of multiple nitrogen atoms provides potential sites for oxidation.
Studies on the related 3,6-diamino-1,2,4-triazolo[4,3-b] nih.govnih.govnih.govmdpi.comtetrazine system have shown that oxidation can lead to the formation of N-oxide compounds. researchgate.net This suggests that the nitrogen atoms within the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine core are also susceptible to oxidation, which could be used to modulate the electronic properties of the molecule.
Regarding reduction, the most prominent functional group for this reaction is the carbonyl of the pyrazinone ring, as discussed in section 3.2. Reduction of the aromatic pyrazine ring would require more forcing conditions, such as catalytic hydrogenation, which could potentially also affect the triazole ring.
Kinetic and Thermodynamic Aspects of Reactions
The study of reaction kinetics and thermodynamics provides insight into the feasibility, rate, and energy profile of chemical transformations. For the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine system, most available data is qualitative.
The nucleophilic amination reactions that proceed via tele-substitution are reported to be kinetically facile, occurring at room temperature over 6 to 16 hours with high yields. nih.gov It has been noted that amination with primary amines often presents a lower kinetic barrier than might be expected for such substitution reactions. nih.gov
While detailed kinetic and thermodynamic studies on the nih.govnih.govnih.govtriazolo[4,3-a]pyrazin-3(2H)-one system are not widely available, research on the decomposition of related high-energy nih.govnih.govnih.govtriazolo[4,3-b] nih.govnih.govnih.govmdpi.comtetrazine derivatives offers a model for such analysis. mdpi.com In these studies, the points of change in reaction mechanisms under varying thermal effects were established, and values for activation energies were obtained. mdpi.com
The table below presents kinetic parameters for the decomposition of a related triazolo-tetrazine compound, illustrating the type of data that can be obtained from such studies. Note: This data is for the nih.govnih.govnih.govtriazolo[4,3-b] nih.govnih.govnih.govmdpi.comtetrazine-3,6-diamine (TTDA) scaffold and not nih.govnih.govnih.govTriazolo[4,3-a]pyrazin-3(2H)-one.
| Heating Rate | Parameter | Value |
|---|---|---|
| < 20 min-1 | Activation Energy (Ea) | 145.4 kJ/mol |
| Pre-exponential Factor (A) | 1011.5 s-1 | |
| Reaction Order (n) | 0.8 | |
| > 20 min-1 | Activation Energy (Ea) | 197.8 kJ/mol |
| Pre-exponential Factor (A) | 1016.9 s-1 | |
| Reaction Order (n) | 0.2 |
Investigation of Reaction Mechanisms through Spectroscopic and Computational Methods
The elucidation of reaction mechanisms and the definitive characterization of products rely heavily on modern spectroscopic and computational techniques. For the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine scaffold, these methods have been indispensable.
Spectroscopic methods are crucial for determining the outcome of regioselective reactions. In the study of nucleophilic tele-substitution, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for distinguishing between the 5-substituted (ipso) and 8-substituted (tele) isomers. The 1H NMR spectra are particularly informative: the hydrogen atoms on the pyrazine ring for a 5-substituted isomer typically appear as sharp singlets, whereas those in an 8-substituted isomer present as well-defined doublets due to coupling with the adjacent proton. acs.org High-resolution mass spectrometry (HRMS) and UV spectroscopy are used to confirm the elemental composition and electronic structure of the products, while single-crystal X-ray crystallography provides unambiguous proof of the molecular structure, as was done to confirm the tele-substitution pattern and the structure of the rearranged imidazole-triazole product. nih.govacs.org
Computational methods are also employed to understand the properties and reactivity of this class of compounds. Molecular docking studies have been used to investigate the interactions of 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives with biological targets like the hA2A adenosine (B11128) receptor, helping to rationalize structure-activity relationships. nih.gov Computational investigations on related triazolo-tetrazine systems have been used to calculate thermodynamic properties such as heats of formation and to predict their stability and energy content. researchgate.net These in silico methods provide valuable insights that complement experimental findings.
Structural Modifications and Derivatization Chemistry Of 1 2 Triazolo 4,3 a Pyrazin 3 2h One
Strategies for Introducing Substituents onto the Ring System
The synthesis and functionalization of the researchgate.netbeilstein-journals.orgnih.govtriazolo[4,3-a]pyrazine ring system are achieved through several strategic approaches. A common method involves building the fused ring system from substituted pyrazine (B50134) precursors.
One synthetic route starts with a commercially available material like 2,3-dichloropyrazine (B116531). nih.gov This starting material undergoes a nucleophilic substitution with hydrazine (B178648) hydrate (B1144303) to introduce a hydrazine group, which is then cyclized with triethoxymethane to form the triazole ring, yielding a key intermediate. nih.gov Another approach begins with ethyl trifluoroacetate, which reacts with hydrazine hydrate and subsequently with chloroacetyl chloride to form an intermediate that is cyclized using phosphorus oxide trichloride. nih.gov This intermediate can then be reacted with ethylenediamine to construct the pyrazine portion of the scaffold. nih.gov
Once the core scaffold is assembled, particularly with a leaving group such as a halogen on the pyrazine ring, further derivatization is readily achievable. Nucleophilic substitution is a primary strategy. For instance, 5-chloro- researchgate.netbeilstein-journals.orgnih.govtriazolo[4,3-a]pyrazine derivatives are frequently used as scaffolds for amination reactions, where various primary amines displace the chlorine atom. beilstein-journals.orgbeilstein-journals.org
Other strategies include:
Amide Condensation: The core scaffold can be functionalized through amide condensation reactions. For example, derivatives with an available amino group can react with Boc-protected amino acids in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide). nih.gov
Alkylation: Substituents on the scaffold, such as hydroxyphenyl groups, can be alkylated using suitable alkyl bromides in the presence of a base like potassium carbonate. sci-hub.se
Oxidative Cyclization: The formation of the triazole ring itself can be a key derivatization step. Oxidative cyclization of 2-pyridylhydrazones using reagents like N-chlorosuccinimide (NCS) is an efficient method for creating the fused triazolo-heterocycle system. researchgate.netmdpi.com
Directed Functionalization of Specific Positions
The functionalization of the researchgate.netbeilstein-journals.orgnih.govtriazolo[4,3-a]pyrazine core can be directed to specific positions on both the triazole and pyrazine rings, allowing for precise control over the final molecular architecture.
Position 5: The C5 position of the pyrazine ring is a critical site for introducing a leaving group, typically a halogen (Cl, Br, I). beilstein-journals.orgucl.ac.uk A 5-halogenated scaffold serves as a versatile electrophile for subsequent nucleophilic substitution reactions, acting as a linchpin for introducing a wide array of functional groups. beilstein-journals.orgucl.ac.uk
Position 6: This site on the pyrazine ring is frequently targeted for introducing substituents to modulate biological activity. In the synthesis of adenosine (B11128) receptor antagonists, various aryl groups (e.g., phenyl, 4-methoxyphenyl) have been introduced at the C6 position. sci-hub.senih.gov The introduction of a 6-phenyl residue was found to be more advantageous than a 6-methyl group for receptor affinity. sci-hub.se
Position 8: The C8 position is a common site for functionalization, often through a fascinating reaction known as tele-substitution. In reactions of 5-halogenated precursors with nucleophiles, the nucleophile can attack at C8 instead of the expected C5 position. beilstein-journals.orgucl.ac.uk This has been extensively utilized to synthesize libraries of 8-amino substituted researchgate.netbeilstein-journals.orgnih.govtriazolo[4,3-a]pyrazines. beilstein-journals.orgbeilstein-journals.orgnih.gov
Exploration of Chemical Diversity through Derivatization
The researchgate.netbeilstein-journals.orgnih.govtriazolo[4,3-a]pyrazin-3(2H)-one scaffold has proven to be a fertile ground for generating extensive libraries of diverse compounds for biological screening. sci-hub.senih.govrsc.org Derivatization efforts have focused on systematically modifying various positions of the core structure.
A notable example is the amination of 5-chloro-3-(4-chlorophenyl)- researchgate.netbeilstein-journals.orgnih.govtriazolo[4,3-a]pyrazine with a range of commercially available primary amines. beilstein-journals.orgbeilstein-journals.org This approach yielded a library of 8-amino derivatives with substituents including phenethylamine and various tertiary alkylamines. beilstein-journals.orgbeilstein-journals.org
Further structural diversity has been achieved by modifying aryl substituents on the core. For the 8-amino-2-phenyl-6-aryl series, different ether and amide moieties, often containing terminal basic rings like pyrrolidine, morpholine, and piperazine, were attached to the 6-phenyl ring. nih.gov This strategy aimed to confer favorable physicochemical properties. nih.gov Compounds bearing an amide linker generally showed higher affinity for their biological target than those with an ether linker. nih.gov
The table below summarizes some of the derivatization strategies employed to explore the chemical diversity of the researchgate.netbeilstein-journals.orgnih.govtriazolo[4,3-a]pyrazine scaffold.
| Position(s) Modified | Reagents/Strategy | Types of Substituents Introduced | Reference |
| 8 | Amination of 5-chloro precursor | Phenethylamine, various primary and tertiary alkylamines | beilstein-journals.orgbeilstein-journals.org |
| 6 | Suzuki coupling, modification of aryl group | Phenyl, 4-methoxyphenyl, 4-hydroxyphenyl | sci-hub.senih.gov |
| 6-aryl | Etherification, Amide coupling | Ether and amide moieties with terminal basic rings (pyrrolidine, piperidine, etc.) | nih.gov |
| Core Structure | Linkage to other heterocycles | 4-oxo-pyridazinone moieties | rsc.org |
| Core Structure | Amide condensation | Boc-protected amino acids | nih.gov |
These examples highlight the scaffold's adaptability, enabling the creation of large, diverse compound libraries for discovering new therapeutic agents. nih.govrsc.org
Impact of Substituents on the Reactivity Profile
The substituents on the researchgate.netbeilstein-journals.orgnih.govtriazolo[4,3-a]pyrazine ring system have a profound impact on its reactivity, particularly in nucleophilic substitution reactions on halogenated precursors. The competition between direct ipso-substitution at C5 and remote tele-substitution at C8 is highly sensitive to several factors. ucl.ac.uk
Nature of the Leaving Group: The identity of the halogen at the 5-position significantly influences the reaction pathway. The use of larger halogens, such as bromine or iodine, favors the tele-substitution pathway over ipso-substitution. ucl.ac.uk In contrast, a chlorine atom at the same position shows less preference. ucl.ac.uk
Electronic Effects: The electronic nature of substituents on the 3-aryl ring was studied to evaluate their influence on the product distribution. However, both electron-donating and electron-withdrawing groups did not show a significant effect on the ratio of ipso- to tele-substitution products. ucl.ac.uk
Steric Effects: The bulkiness of the substituent at the 3-position was found to have little to no effect on the reaction outcome. For instance, substitution with a large 9-anthracene group gave comparable results to a smaller 4-methoxyphenyl group. ucl.ac.uk
Reaction Conditions: The reactivity profile is also heavily dependent on the reaction conditions. The use of "softer" nucleophiles, less polar solvents, and a decreased amount of base were all identified as conditions that favor the tele-substitution pathway. ucl.ac.uk
Chemo- and Regioselective Derivatization Methodologies
Chemoselective and regioselective reactions are crucial for the controlled functionalization of the researchgate.netbeilstein-journals.orgnih.govtriazolo[4,3-a]pyrazine scaffold. The most prominent example of regioselectivity is the tele-substitution reaction observed with 5-halogenated precursors. ucl.ac.uk
This unusual transformation involves a nucleophilic attack not at the carbon atom bearing the halogen (C5, ipso-substitution), but at the C8 position, followed by elimination of the halogen. ucl.ac.uk A plausible mechanism involves the initial attack of the nucleophile at the 8-position, followed by the loss of the proton at this position as part of the chloride elimination. ucl.ac.uk
Remarkably, in the amination of 5-chloro-3-(4-chlorophenyl)- researchgate.netbeilstein-journals.orgnih.govtriazolo[4,3-a]pyrazine with a variety of primary amines, exclusive tele-substitution occurred in all cases, leading solely to the 8-substituted products. beilstein-journals.org This high degree of regioselectivity provides a reliable and convenient synthesis for 8-amino- researchgate.netbeilstein-journals.orgnih.govtriazolo[4,3-a]pyrazine derivatives. beilstein-journals.org
Key factors that have been identified to control this regioselectivity include:
Nucleophile Choice: Softer nucleophiles preferentially lead to the tele-substitution product. ucl.ac.uk
Leaving Group: Larger halogens (Br, I) at the C5 position direct the reaction towards C8 substitution. ucl.ac.uk
Solvent Polarity: Less polar solvents favor the tele-substitution pathway. ucl.ac.uk
Stoichiometry: Increasing the equivalents of the nucleophile or decreasing the equivalents of the base can also enhance the yield of the tele-product. ucl.ac.uk
This predictable regioselectivity is a powerful tool, enabling the targeted synthesis of specific isomers that might otherwise be difficult to access, thereby facilitating the development of new derivatives with defined structures. beilstein-journals.orgucl.ac.uk
Theoretical and Computational Investigations Of 1 2 Triazolo 4,3 a Pyrazin 3 2h One
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are fundamental to elucidating the electronic characteristics of a molecule. These calculations provide insights into how electrons are distributed within the structure, which is a key determinant of the molecule's physical and chemical properties. For a heterocyclic system like Current time information in Los Angeles, CA, US.frontiersin.orgrsc.orgTriazolo[4,3-a]pyrazin-3(2H)-one, understanding the electronic structure is the first step toward predicting its behavior in chemical reactions and biological systems.
Quantum chemical calculations, typically using Density Functional Theory (DFT), can map the molecular orbitals (MOs) of Current time information in Los Angeles, CA, US.frontiersin.orgrsc.orgTriazolo[4,3-a]pyrazin-3(2H)-one. These orbitals describe the regions in space where electrons are likely to be found. The distribution of these orbitals, particularly the arrangement of π-systems across the fused rings, is crucial. The electron density distribution reveals the electron-rich and electron-deficient areas of the molecule. In this scaffold, the nitrogen atoms and the carbonyl oxygen are expected to be regions of high electron density, making them potential sites for hydrogen bonding and electrophilic attack. Visualizing these distributions through molecular electrostatic potential (MESP) maps helps identify sites prone to intermolecular interactions, which is critical for drug design.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the electron donor. The energy and location of the HOMO indicate the molecule's nucleophilic or electron-donating capability. For Current time information in Los Angeles, CA, US.frontiersin.orgrsc.orgTriazolo[4,3-a]pyrazin-3(2H)-one, the HOMO is likely distributed over the electron-rich pyrazine (B50134) and triazole rings.
LUMO: This orbital acts as the electron acceptor. The energy and location of the LUMO indicate the molecule's electrophilic or electron-accepting character. The LUMO is expected to be located on atoms that can accommodate additional electron density.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule is more easily polarized and thus more chemically reactive. A large energy gap implies higher kinetic stability.
Analysis of the FMOs provides a quantitative basis for understanding the reactivity and electronic transitions within the molecule.
Conformational Landscape and Energetic Stability
The Current time information in Los Angeles, CA, US.frontiersin.orgrsc.orgTriazolo[4,3-a]pyrazin-3(2H)-one scaffold consists of a fused bicyclic system, which imparts significant rigidity to the core structure. Unlike molecules with numerous rotatable bonds, its conformational landscape is expected to be quite limited. The primary molecule is nearly planar. Computational methods can be used to perform a geometry optimization to find the most stable, lowest-energy conformation. For derivatives, where substituents are added to this core, conformational analysis becomes more critical as the orientation of these substituents can profoundly impact the molecule's ability to bind to a biological target. Theoretical calculations can determine the relative energies of different conformers (rotamers) and the energy barriers to their interconversion.
Prediction of Chemical Reactivity Descriptors
Based on the energies of the frontier orbitals (EHOMO and ELUMO), several global reactivity descriptors can be calculated to quantify the chemical behavior of Current time information in Los Angeles, CA, US.frontiersin.orgrsc.orgTriazolo[4,3-a]pyrazin-3(2H)-one. These descriptors, derived from conceptual DFT, provide a numerical basis for reactivity.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |
These calculated values allow for a comparative assessment of the reactivity of the parent scaffold against its various derivatives, helping to predict how chemical modifications will alter its electronic properties and reactivity.
Computational Modeling of Reaction Pathways and Transition States
Theoretical chemistry can model the mechanisms of chemical reactions involving the Current time information in Los Angeles, CA, US.frontiersin.orgrsc.orgTriazolo[4,3-a]pyrazin-3(2H)-one core. This is particularly useful for understanding its synthesis or metabolic degradation. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. Calculating the activation energy (the energy difference between the reactants and the transition state) allows for the prediction of reaction rates. Such studies are computationally intensive but provide invaluable, atom-level detail about how and why a reaction occurs, which is difficult to obtain through experimental means alone.
In Silico Design Principles for Chemical Modifications
The Current time information in Los Angeles, CA, US.frontiersin.orgrsc.orgTriazolo[4,3-a]pyrazin-3(2H)-one scaffold has proven to be a versatile template for designing targeted therapeutic agents. nih.gov In silico studies, particularly molecular docking and molecular dynamics, are central to this process.
Structure-Activity Relationship (SAR) Guidance: Computational models help rationalize observed SAR. For instance, in developing adenosine (B11128) A2A receptor antagonists, docking studies revealed that substituents on the 2-phenyl ring and at the 6-position of the pyrazine ring are critical for affinity and selectivity. nih.gov Similarly, for c-Met inhibitors, the triazolopyrazine core was identified as a key pharmacophore that could be modified to enhance antitumor effects. frontiersin.org
Target Interaction Mapping: Molecular docking simulations place derivatives into the binding sites of target proteins (like kinases or G protein-coupled receptors), predicting their binding orientation and affinity. These models highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies of derivatives have helped to understand how they interact with the active sites of c-Met and VEGFR-2. frontiersin.org
Pharmacokinetic Property Prediction: In silico tools are also used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. By modifying the core scaffold, designers can tune properties like solubility, membrane permeability, and metabolic stability to create drug candidates with more favorable pharmacokinetic profiles.
These computational approaches allow for the pre-screening of virtual libraries of compounds, prioritizing the synthesis of molecules with the highest predicted potency and best drug-like properties, thereby accelerating the drug discovery process.
Future Perspectives In 1 2 Triazolo 4,3 a Pyrazin 3 2h One Chemistry
Emerging Synthetic Technologies
Modern synthetic methodologies are set to revolutionize the construction and functionalization of the mdpi.comresearchgate.netsciety.orgtriazolo[4,3-a]pyrazin-3(2H)-one core, enabling more efficient, sustainable, and complex molecular designs.
Photoredox Catalysis: This technology utilizes visible light to initiate chemical reactions, offering mild and selective methods for bond formation. mdpi.comresearchgate.netresearchgate.net In the context of related nitrogen-rich heterocycles, photoredox catalysis has been employed for late-stage functionalization, allowing for the introduction of novel substituents onto the core structure. nih.govmdpi.com Future applications could involve direct C-H functionalization of the pyrazine (B50134) or triazole rings, bypassing the need for pre-functionalized starting materials and enabling the rapid generation of diverse compound libraries.
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, scalability, and reaction control. For the synthesis of mdpi.comresearchgate.netsciety.orgtriazolo[4,3-a]pyrazin-3(2H)-one derivatives, flow chemistry could streamline multi-step sequences, reduce reaction times, and improve yields and purity. This is particularly relevant for reactions that are highly exothermic or involve hazardous intermediates. mdpi.com
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile reaction for creating 1,2,3-triazole rings. nih.govnih.govbohrium.com While the core of the title compound is a 1,2,4-triazole (B32235), click chemistry principles can be applied to append complex functionalities. Future work could involve designing mdpi.comresearchgate.netsciety.orgtriazolo[4,3-a]pyrazin-3(2H)-one derivatives bearing alkyne or azide (B81097) handles, allowing them to be easily conjugated to biomolecules, polymers, or nanomaterials. acs.org
| Technology | Potential Advantage for mdpi.comresearchgate.netsciety.orgTriazolo[4,3-a]pyrazin-3(2H)-one Synthesis | Representative Application in Heterocyclic Chemistry |
|---|---|---|
| Photoredox Catalysis | Direct C-H functionalization, late-stage modification under mild conditions. | C-H activation of sp3-hybridized carbon atoms for C-C bond formation. mdpi.com |
| Flow Chemistry | Improved safety, scalability, and reaction control; reduced waste. | Facilitates reactions with hazardous or unstable intermediates. |
| Click Chemistry (CuAAC) | Efficient conjugation to other molecules (polymers, biomolecules). | Synthesis of complex dendrimers and functionalized nanoparticles. acs.org |
Novel Reaction Discoveries
The discovery of new chemical transformations for the mdpi.comresearchgate.netsciety.orgtriazolo[4,3-a]pyrazin-3(2H)-one scaffold will be crucial for accessing unexplored chemical space.
Multi-component Reactions (MCRs): MCRs allow for the construction of complex molecules from three or more starting materials in a single step, enhancing synthetic efficiency. The development of novel MCRs to build or modify the triazolopyrazinone core could significantly accelerate the discovery of new derivatives. For instance, metal- and azide-free regioselective MCRs have been developed for the synthesis of other triazole isomers. mdpi.com
Oxidative Cyclization: New cyclization strategies provide alternative pathways to the core heterocyclic system. As an example, N-chlorosuccinimide (NCS) has been used as a cyclizing agent for 2-pyridylhydrazones to afford the related mdpi.comresearchgate.netsciety.orgtriazolo[4,3-a]pyridine scaffold. mdpi.com Exploring similar oxidative cyclization reactions could offer new routes to mdpi.comresearchgate.netsciety.orgtriazolo[4,3-a]pyrazin-3(2H)-one and its analogues.
Late-Stage Functionalization: Introducing functional groups at a late stage of a synthetic sequence is a powerful strategy in drug discovery. Radical-based approaches, often enabled by photoredox catalysis, are particularly effective for this purpose. nih.govmdpi.com Future research will likely focus on developing selective methods to install diverse chemical groups at various positions on the triazolopyrazinone ring system, enabling fine-tuning of molecular properties.
Advancements in Computational Approaches
Computational chemistry is becoming an indispensable tool in molecular design and property prediction, guiding experimental efforts and accelerating research cycles.
Molecular Docking and Dynamics: These techniques are already used to rationalize the structure-activity relationships of mdpi.comresearchgate.netsciety.orgtriazolo[4,3-a]pyrazin-3(2H)-one derivatives as receptor antagonists or enzyme inhibitors. nih.govnih.govrsc.org Future advancements will involve the use of more sophisticated force fields and sampling algorithms to provide more accurate predictions of binding affinities and modes, guiding the design of next-generation compounds.
Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) and other QM methods can be used to understand the electronic structure, reactivity, and spectroscopic properties of the triazolopyrazinone scaffold. mdpi.com These calculations can help predict sites of reactivity for synthetic functionalization and rationalize reaction mechanisms.
Machine Learning (ML) and Artificial Intelligence (AI): AI-driven approaches are poised to transform chemical research. ML models can be trained on existing data to predict a wide range of properties for novel mdpi.comresearchgate.netsciety.orgtriazolo[4,3-a]pyrazin-3(2H)-one derivatives, including their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, solubility, and biological activities. nih.govresearchgate.netresearchgate.netnih.gov This in silico screening allows for the prioritization of compounds for synthesis, saving significant time and resources. chemrxiv.org
| Computational Approach | Application in mdpi.comresearchgate.netsciety.orgTriazolo[4,3-a]pyrazin-3(2H)-one Research | Future Impact |
|---|---|---|
| Molecular Docking | Predicting binding poses and affinities at biological targets (e.g., adenosine (B11128) receptors, c-Met kinase). nih.govrsc.org | Rational design of highly potent and selective inhibitors/antagonists. |
| Quantum Mechanics | Understanding electronic properties and reaction mechanisms. mdpi.com | Guiding synthetic strategies and predicting novel reactivity. |
| Machine Learning | Predicting ADMET properties and biological activity from chemical structure. nih.gov | Accelerating drug discovery through rapid virtual screening and compound prioritization. |
Potential for Advanced Materials Science Applications
While historically explored for biological activity, the unique structural and electronic properties of the mdpi.comresearchgate.netsciety.orgtriazolo[4,3-a]pyrazin-3(2H)-one scaffold make it a candidate for applications in materials science.
Functional Polymers: The triazolopyrazinone moiety could be incorporated into polymer backbones or as pendant groups to create functional materials. mdpi.com The nitrogen-rich core can engage in hydrogen bonding and π-π stacking, potentially imparting desirable thermal or mechanical properties. Such polymers could find use as high-performance plastics, coatings, or membranes.
Organic Electronics: Heterocyclic compounds are central to organic electronics. The electron-deficient nature of the pyrazine ring combined with the triazole system could be exploited in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors. The potential for these compounds to act as ligands for complexing metal ions could also be explored. mdpi.com
Nanomaterials: Triazole-containing molecules have been used as stabilizing ligands for nanoparticles, such as gold nanoparticles (AuNPs). acs.org The mdpi.comresearchgate.netsciety.orgtriazolo[4,3-a]pyrazin-3(2H)-one core could be functionalized to anchor onto nanoparticle surfaces, creating hybrid materials with tailored catalytic or sensing properties.
Bridging Fundamental Research and Applied Chemical Innovation
The continued evolution of mdpi.comresearchgate.netsciety.orgtriazolo[4,3-a]pyrazin-3(2H)-one chemistry hinges on the synergistic relationship between fundamental research and applied innovation. A deep understanding of the scaffold's intrinsic reactivity and electronic properties, gained through novel synthetic explorations and computational analysis, will provide the foundation for designing molecules with specific, high-value functions.
For example, fundamental studies on C-H activation (Section 6.2) guided by computational models (Section 6.3) can lead to innovative strategies for creating dual-acting therapeutic agents that combine receptor antagonism with other beneficial properties, such as antioxidant activity. nih.gov Similarly, understanding the supramolecular assembly of these molecules, a fundamental research area, could directly inform their application in creating advanced polymers and functional materials (Section 6.4). The development of efficient, scalable synthetic routes using emerging technologies (Section 6.1) is the critical link that will enable these laboratory-scale discoveries to be translated into practical, real-world applications in medicine, materials, and beyond.
Q & A
Basic: What are the general synthetic strategies for preparing [1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one derivatives?
Methodological Answer:
The core scaffold is typically synthesized via cyclization reactions. Key steps include:
- Triazole-Pyrazine Fusion : Ethyl 1-phenyl-5-oxo-1H-1,2,4-triazole-3-carboxylate derivatives are cyclized using phosphorus oxychloride (POCl₃) or carbonyldiimidazole (CDI) under reflux to form triazolo-pyrazine intermediates .
- Substituent Introduction : Substituents at positions 2, 6, and 8 are introduced via nucleophilic substitution or condensation. For example, benzyl chloride reacts with piperazinyl intermediates in anhydrous dioxane under reflux to install benzyl groups .
- Purification : Crude products are purified via recrystallization (e.g., DMFA/i-propanol mixtures) or column chromatography. Yields range from 62% to 93%, depending on substituent steric effects .
Basic: How are this compound derivatives characterized for structural validation?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical. For example, compound 59 (8-chloro-6-(2-nitrophenyl)-2-phenyl derivative) shows aromatic proton signals at δ 7.45–8.63 ppm, while H-5 resonates as a singlet at δ 8.63 .
- IR Spectroscopy : Stretching frequencies (e.g., 1715 cm⁻¹ for C=O) confirm functional groups .
- Melting Points : Reported ranges (e.g., 251–252°C for compound 4 ) ensure purity .
Advanced: How can structure-activity relationships (SAR) guide the design of adenosine receptor antagonists?
Methodological Answer:
- Position 2 : Benzyl or phenyl groups enhance adenosine A₁/A₂ₐ receptor affinity. For instance, 2-benzyl derivatives (compounds 23–25 ) show sub-micromolar binding due to hydrophobic interactions .
- Position 8 : Amino groups improve solubility and hydrogen bonding. Derivatives with 8-amino substituents exhibit IC₅₀ values < 100 nM for A₂ₐ receptors .
- Position 6 : Electron-withdrawing groups (e.g., nitro, bromo) enhance potency. Compound 62 (6-(3-bromophenyl)) achieves 82% yield and strong receptor binding .
Advanced: What computational approaches predict binding modes of triazolo-pyrazine derivatives with PDE2/PDE10?
Methodological Answer:
- Molecular Docking : AutoDock Vina (with scoring function optimization) identifies lipophilic pockets. For example, introducing linear substituents at the phenyl ring’s meta-position improves PDE2 selectivity by 10-fold .
- Free Energy Perturbation (FEP) : Quantifies binding energy changes upon substituent modification. FEP-guided SAR revealed that thiomorpholine sulfonamide groups (e.g., compound 13i ) enhance PDE2 inhibition (IC₅₀ = 15 nM) .
Advanced: How to resolve contradictions in pharmacological data for monooxygenase mechanism studies?
Methodological Answer:
- Non-Oxidizable Analogs : Design analogs like azacoelenterazine (azaCTZ), replacing C2 with nitrogen to block dioxygen attack. This confirms that C2 oxidation is essential for bioluminescence in Renilla luciferases .
- Control Experiments : Compare wild-type and mutant enzyme activity. For example, azaCTZ’s inability to undergo monooxygenation (despite structural similarity) validates the proposed mechanism .
Advanced: What strategies improve selectivity of triazolo-pyrazines for PDE2 over PDE10?
Methodological Answer:
- Lipophilic Substituents : Adding linear alkyl/aryl groups (e.g., 4-methylpiperidin-1-ylsulfonyl) at position 6 enhances PDE2 binding. Compound 13g (C20H24N4O3S) shows >100-fold selectivity .
- Crystallography-Guided Design : Mapping PDE2’s hydrophobic cleft informs substituent placement. Pyridyl groups at position 6 (e.g., compound 4 ) reduce off-target effects .
Advanced: How to optimize reaction conditions for high-yield synthesis of 8-amino derivatives?
Methodological Answer:
- Solvent Selection : Anhydrous dioxane or sulfolane minimizes side reactions during aminolysis .
- Catalyst Use : Triethylamine (TEA) facilitates nucleophilic substitution at position 8. For example, compound 21 achieves 62% yield via TEA-mediated benzylation .
- Temperature Control : Reflux at 150°C for 16–24 hours ensures complete conversion, monitored via TLC .
Advanced: How are non-oxidizable analogs used to study enzymatic mechanisms?
Methodological Answer:
- Rational Design : Replace reactive sites (e.g., C2→N in azaCTZ) to block undesired reactions. Synthesize analogs in 4 steps (19% overall yield) from chloropyrazine intermediates .
- Kinetic Assays : Compare turnover rates between analogs and parent compounds. azaCTZ’s inertness confirms that C2 oxidation is rate-limiting in Renilla luciferases .
Advanced: What analytical methods validate synthetic intermediates in multi-step routes?
Methodological Answer:
- HPLC-MS : LC/MS confirms molecular ions (e.g., [M+H]⁺ for compound 13f : C18H19ClN4O3S, calc. 406.08, found 406.1) .
- Elemental Analysis : Carbon/hydrogen/nitrogen content deviations <0.4% validate purity .
- X-ray Crystallography : Resolves regiochemistry ambiguities in cyclized products (e.g., triazolo-pyrazine vs. pyrazolo-triazine isomers) .
Advanced: How to address solubility challenges in pharmacological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
